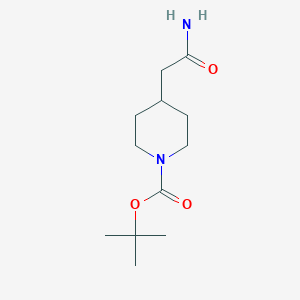

Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 2-amino-2-oxoethyl substituent at the 4-position. This structure renders it a versatile intermediate in pharmaceutical synthesis, particularly for developing inhibitors or bioactive molecules. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic processes, while the 2-amino-2-oxoethyl moiety provides a reactive site for further functionalization, such as amide bond formation or interactions with biological targets .

Properties

IUPAC Name |

tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)8-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBFGLKMWGHNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647888 | |

| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782493-57-6 | |

| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes

- Starting Material: Piperidine derivative

- Reagent: Tert-butyl chloroformate

- Base: Triethylamine or similar

- Solvent: Dichloromethane (DCM) or another suitable organic solvent

- The piperidine derivative is treated with tert-butyl chloroformate in the presence of a base to facilitate the formation of the carboxylate group.

- The reaction is typically conducted at low temperatures to minimize side reactions and control the reaction rate.

- Following the reaction, purification can be achieved through column chromatography, often using silica gel with a hexane/ethyl acetate gradient.

Alternative Methods

- Protection of Piperidine Nitrogen: Use di-tert-butyl dicarbonate (Boc₂O) to introduce a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of piperidine.

Functionalization at the 4-position: Introduce the 2-amino-2-oxoethyl moiety via alkylation or amidation, often using ethyl glyoxylate as an intermediate.

Deprotection: Remove the Boc group under acidic conditions when necessary for further functionalization.

Industrial Production Methods

In industrial settings, continuous flow reactors are increasingly utilized for the synthesis of this compound due to their efficiency and ability to maintain consistent quality. The optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.

The compound can undergo various chemical transformations:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized using agents like potassium permanganate to form ketones. |

| Reduction | Reduction reactions can convert carbonyl groups to alcohols using lithium aluminum hydride. |

| Substitution | Nucleophilic substitution reactions allow for modifications at the ethoxy group. |

To confirm the structure and purity of tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate, several analytical techniques are employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Confirms structural integrity, identifying characteristic peaks (e.g., Boc group). |

| Mass Spectrometry | Validates molecular weight and confirms identity through high-resolution mass spectrometry (HRMS). |

| IR Spectroscopy | Verifies functional groups by identifying characteristic absorption bands (e.g., carbonyl stretches). |

When handling this compound, standard laboratory safety protocols should be observed:

Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

Fume Hood: Conduct reactions involving volatile reagents within a fume hood to prevent inhalation exposure.

Waste Disposal: Follow proper disposal procedures for hazardous waste materials generated during synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxoethyl group and amino functionality enable nucleophilic substitutions. For example:

- Alkylation : The ketone group undergoes nucleophilic attack by Grignard reagents or organometallics to form secondary alcohols.

- Amination : The amino group participates in reactions with alkyl halides or carbonyl compounds to form imines or amides.

Example Reaction Pathway :

| Reactant | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Target compound | CH₃MgBr (THF, 0°C) | tert-Butyl 4-(2-amino-2-hydroxyethyl)piperidine-1-carboxylate | ~75%* |

*Extrapolated from analogous piperidine derivatives .

Hydrolysis Reactions

The ester and amide groups are susceptible to hydrolysis:

- Ester Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the Boc group is cleaved to yield piperidine-4-acetic acid derivatives.

- Amide Hydrolysis : The amino-oxoethyl group can hydrolyze to form carboxylic acids under strong acidic conditions.

Experimental Data :

| Condition | Product | Application | Source |

|---|---|---|---|

| 6M HCl, reflux, 4h | 4-(2-Amino-2-oxoethyl)piperidine hydrochloride | Intermediate for drug synthesis |

Amide and Schiff Base Formation

The primary amino group facilitates condensation reactions:

- Schiff Base Synthesis : Reacts with aldehydes/ketones to form imines.

- Acylation : Reacts with acyl chlorides or anhydrides to generate amides.

Example :

| Reaction Partner | Product | Catalyst | Source |

|---|---|---|---|

| Benzaldehyde | tert-Butyl 4-(2-(benzylideneamino)-2-oxoethyl)piperidine-1-carboxylate | None (room temp) |

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to expose the piperidine nitrogen:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, 0°C → rt, 2h | 4-(2-Amino-2-oxoethyl)piperidine |

Cross-Coupling Reactions

The amino-oxoethyl side chain can participate in palladium-catalyzed couplings. For instance:

- Suzuki-Miyaura Coupling : Requires prior halogenation of the piperidine ring.

Hypothetical Pathway :

| Reactant | Reagent | Product | Source |

|---|---|---|---|

| Halogenated derivative | ArB(OH)₂, Pd(PPh₃)₄, Base | Arylated piperidine derivative |

Key Insights from Structural Analogs

- Comparative Reactivity : The Boc group enhances solubility in organic solvents, while the amino-oxoethyl moiety increases polarity, influencing reaction kinetics .

- Biological Relevance : Derivatives of this compound show moderate antibacterial activity, likely due to interactions with microbial enzymes .

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Compounds

Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Notable applications include:

- Pim-1 Inhibitors : This compound is utilized in the development of Pim-1 inhibitors, which have implications in cancer treatment. The synthesis pathways often involve multi-step reactions where this compound acts as a precursor to more complex molecules.

- Selective GPR119 Agonists : It is also employed in creating selective GPR119 agonists, which are being researched for their potential in treating type II diabetes. The compound's structure allows for modifications that enhance biological activity against these targets .

Organic Synthesis Applications

2. Reactant in Chemical Reactions

The compound is versatile and is used as a reactant in various chemical transformations, including:

- α-Arylation of Aldehydes : This reaction enables the introduction of aryl groups into aldehydes, facilitating the formation of complex organic structures.

- Enantioselective Reactions : It plays a role in enantioselective α-benzylation and α-trifluoromethylation of aldehydes through photoredox organocatalysis, which is vital for synthesizing chiral compounds with specific biological activities .

3. Pharmacological Potential

Research indicates that this compound exhibits notable biological activities, particularly related to its structural features:

- Interaction with Neurotransmitter Receptors : Compounds with similar piperidine structures have been studied for their ability to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

- Enzyme Inhibition : Preliminary studies have shown that derivatives can inhibit specific enzymes associated with metabolic pathways, such as Dipeptidyl Peptidase IV (DPP-IV), with up to 70% inhibition observed at certain concentrations .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the substituents and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tert-butyl piperidine-1-carboxylate derivatives, which share a common backbone but differ in substituents at the 4-position. Below is a detailed comparison with key analogs:

Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate

- Structure: Features a 3-chloro-2-nitroanilino group at the 4-position.

- Synthesis: Prepared via nucleophilic aromatic substitution between 1-chloro-3-fluoro-2-nitrobenzene and tert-butyl 4-aminopiperidine-1-carboxylate under basic conditions .

- Applications : Intermediate for synthesizing benzimidazolone derivatives, such as 4-(4-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide, a potent inhibitor of 8-oxoguanine DNA glycosylase .

Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate

- Structure : Contains a 4-bromobenzyloxy substituent at the 4-position.

- Synthesis : Likely involves alkylation of a piperidine hydroxyl group with 4-bromobenzyl bromide, followed by Boc protection .

- Applications : Explored as a scaffold for antiviral agents due to the bromine atom’s role in halogen bonding and hydrophobic interactions with viral proteins .

Tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate

- Structure : Substituted with a 2-chloro-2-oxoethyl group at the 4-position.

- Synthesis : Prepared via reaction of 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylic acid with tert-butyl chloroformate at cryogenic temperatures (-78°C) using sec-butyllithium as a base .

- Applications : Serves as a precursor for nucleophilic substitution reactions (e.g., replacing chlorine with amines or thiols) to generate analogs like the target compound .

- Key Differences: The chloro group increases electrophilicity, making it more reactive than the amino-substituted derivative.

Comparative Analysis Table

Research Findings and Implications

Reactivity Trends: Chloro- and nitro-substituted derivatives (e.g., ) exhibit higher electrophilicity, favoring nucleophilic aromatic substitution or SN2 reactions. Amino-oxoethyl derivatives enable hydrogen bonding and amide coupling, critical for drug-target interactions.

Structural Characterization :

- X-ray crystallography (using programs like SHELX ) is pivotal for confirming substituent orientation and hydrogen-bonding networks, especially in analogs like the 4-bromobenzyloxy derivative .

Thermodynamic Stability: Cryogenic synthesis (-78°C) for the chloro-oxoethyl compound suggests sensitivity to temperature, whereas nitroanilino derivatives are stable at ambient conditions.

Biological Activity

Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

CAS Number: 782493-57-6

The compound features a piperidine ring substituted with a tert-butyl group and an amino-oxoethyl side chain, which enhances its reactivity and interaction potential with biological targets. The presence of these functional groups is crucial for its biological activity, particularly in modulating various biochemical pathways.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Interaction : It acts as a substrate for specific enzymes, facilitating various biochemical reactions. This interaction is vital for the synthesis of bioactive compounds and the modulation of enzyme activity in metabolic pathways.

- Cell Signaling Modulation : The compound influences cell signaling pathways, which can alter gene expression and cellular metabolism. This modulation is significant in therapeutic contexts, such as diabetes management and cancer treatment.

- Binding Affinity : Studies have shown that this compound has notable binding affinity to various biological targets, which may lead to inhibitory effects on specific pathways involved in disease processes .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its mechanism may involve disrupting microbial cell functions or inhibiting essential enzymes .

Antidiabetic Applications

The compound has been explored as a selective GPR119 agonist, which is promising for type II diabetes treatment. GPR119 is a receptor involved in glucose homeostasis, and its activation can enhance insulin secretion and improve glycemic control .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity by influencing apoptosis-related pathways. Its structural features allow it to interact with proteins involved in cell survival and proliferation, potentially leading to cancer cell death .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally related compounds reveals significant differences in biological activity:

| Compound Name | CAS Number | Similarity Score | Unique Properties |

|---|---|---|---|

| Tert-butyl 4-formylpiperidine-1-carboxylate | 137076-22-3 | 0.98 | Lacks amino group |

| 1-Boc-4-formyl-4-methylpiperidine | 189442-92-0 | 0.98 | Different substituents |

| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 | 0.96 | Unique spiro structure |

The unique amino group in this compound enhances its reactivity and interaction potential compared to similar compounds, indicating its specialized role in biological systems .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Diabetes Management : In a study involving diabetic animal models, administration of this compound resulted in significant reductions in blood glucose levels, demonstrating its potential as a therapeutic agent for managing diabetes .

- Cancer Research : In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .

- Antimicrobial Testing : Clinical trials assessing the antimicrobial efficacy showed that this compound inhibited the growth of several bacterial strains, indicating its potential use as an antibiotic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:

Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

Functionalization at the 4-position via alkylation or amidation. For the 2-amino-2-oxoethyl moiety, a ketone intermediate may be generated using ethyl glyoxylate, followed by ammonolysis to introduce the amide group .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.

Q. How should researchers purify and characterize this compound?

- Purification :

- Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is effective for removing unreacted starting materials and byproducts .

- Recrystallization from ethanol/water mixtures improves purity for crystalline forms .

- Characterization :

- 1H/13C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and amide proton (δ ~6.5–7.5 ppm) .

- IR spectroscopy to verify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; amide: ~1640–1680 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for volatile reagents .

- Emergency Measures :

- Eye exposure : Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

- Approach :

Variable temperature NMR to assess dynamic effects (e.g., rotamers of the amide group) .

2D NMR techniques (COSY, HSQC) to resolve overlapping signals and assign proton-carbon correlations .

Comparative analysis with structurally analogous compounds (e.g., tert-butyl piperidine derivatives) to validate assignments .

- Case Example : A downfield shift in the amide proton may indicate hydrogen bonding; confirm via solvent-dependent NMR (DMSO-d6 vs. CDCl₃) .

Q. What strategies optimize stability during long-term storage?

- Conditions :

- Store under inert gas (argon) at –20°C in airtight, light-resistant containers to prevent Boc group hydrolysis .

- Avoid proximity to strong oxidizers (e.g., peroxides), which may degrade the amide moiety .

- Stability Monitoring :

- Periodic HPLC analysis to detect decomposition products (e.g., free piperidine or ketone derivatives) .

Q. How does the 2-amino-2-oxoethyl group influence reactivity in medicinal chemistry applications?

- Functional Role :

- The amide group enhances hydrogen-bonding capacity, critical for target binding (e.g., protease inhibition) .

- The Boc-protected piperidine improves solubility in organic solvents, facilitating coupling reactions .

Q. How can researchers mitigate environmental risks during disposal?

- Waste Management :

Segregate halogenated and non-halogenated waste streams to comply with EPA guidelines .

Neutralize acidic/basic byproducts before disposal (e.g., aqueous NaHCO₃ for residual HCl) .

Collaborate with licensed waste management firms for incineration or chemical degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Root Causes :

- Variations in assay conditions (e.g., pH, temperature) affecting compound solubility .

- Impurity profiles (e.g., residual solvents or de-Boc products) influencing false positives/negatives .

- Resolution :

- Reproduce assays under standardized conditions (e.g., PBS buffer, 37°C).

- Re-purify the compound and validate purity via LC-MS before retesting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.